2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride
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Overview
Description
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H14N2O4•2HCl and a molecular weight of 275.13 g/mol . This compound is commonly used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and is often utilized as a biochemical reagent .
Preparation Methods
The synthesis of 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yields and purity.
Chemical Reactions Analysis
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various piperazine derivatives . In biology, it plays a crucial role in proteomics research, where it is used to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to influence protein-protein interactions makes it a valuable tool in both basic and applied research .
Comparison with Similar Compounds
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride can be compared to other similar compounds, such as cetirizine hydrochloride and its related compounds . While cetirizine hydrochloride is primarily used as an antihistamine for the treatment of allergies, this compound is mainly utilized in research settings . The unique structure of this compound, with its piperazine ring and carboxymethyl group, distinguishes it from other piperazine derivatives and contributes to its specific applications in scientific research .
Properties
IUPAC Name |
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4.2ClH/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14;;/h1-6H2,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLDDYBTCSHWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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